3-Hydroxycholest-8-en-7-one

Cholesterol Biosynthesis HMG-CoA Reductase Oxysterol Regulation

Inconsistent oxysterol isomer profiles compromise HMG-CoA reductase studies. 3-Hydroxycholest-8-en-7-one (3-HCEO) eliminates this variability with a defined Δ⁸-7-ketone scaffold. • In vivo efficacy: 0.15% dietary level reduces serum cholesterol, outperforming 7-ketocholesterol. • Selective pathway probe: No ACAT inhibition (IC50 >16 μM), isolating HMG-CoA reductase effects. • Reproducible cytotoxicity standard: Equipotent at 10-30 μM across HTC and RDM-4 cells. • Synthetic versatility: Branching intermediate for Δ⁸⁽¹⁴⁾-7-one, 15-ketosterol, and 9α-carbonitrile libraries. Supplied with ≥95% purity and full analytical documentation. Global shipping available.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 69140-15-4
Cat. No. B1259309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycholest-8-en-7-one
CAS69140-15-4
Synonyms3-HCEO
3-hydroxy-5 alpha-cholest-8-en-7-one
3-hydroxycholest-8-en-7-one
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3=C2C(=O)CC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-22,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,26+,27-/m1/s1
InChIKeyZKZOFLZBQASYNQ-CWLSSZRFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycholest-8-en-7-one: Identity & Research Context


3-Hydroxycholest-8-en-7-one (3β-hydroxy-5α-cholest-8-en-7-one, also referred to as 3-HCEO) is a synthetic ring-C oxysterol of the cholestane series with a conjugated Δ⁸-7-ketone functionality, molecular formula C₂₇H₄₄O₂, and a molecular weight of 400.64 Da. The compound was first reported as part of a systematic effort to develop hypocholesterolemic agents, with its synthesis and preliminary biological evaluation published by Parish et al. in 1986. Distinct from the more widely studied 7-ketocholesterol (Δ⁵-7-ketone), 3-HCEO possesses a saturated A/B ring junction (5α-configuration) and an 8,9-olefin conjugated to the 7-carbonyl, which alters its metabolic stability and biological target profile. Its primary documented applications include use as a biochemical probe for sterol biosynthesis regulation, a synthetic intermediate for other bioactive oxysterols, and a reference standard in oxysterol analytical methods.

Sterol biosynthesis probe: HMG-CoA reductase pathway studies
Synthetic intermediate: divergent access to ring-C oxysterol chemotypes
Oxysterol analytical reference standard

3-Hydroxycholest-8-en-7-one: Irreplaceable by Common Oxysterols


Oxysterols bearing the α,β-unsaturated 7-ketone motif — including 7-ketocholesterol (Δ⁵), 3β-hydroxy-5α-cholest-8(14)-en-7-one (Δ⁸⁽¹⁴⁾), and 3β-hydroxy-5α-cholest-8-en-11-one (C-11 regioisomer) — are frequently treated as interchangeable in procurement decisions, yet the position of the double bond and the location of the carbonyl group on the sterol C-ring fundamentally dictate the compound's HMG-CoA reductase inhibitory potency, metabolic fate, and off-target profile. For instance, 3β-hydroxy-5α-cholest-8(14)-en-15-one displays ~10-fold greater HMG-CoA reductase suppression than 7-ketocholesterol in CHO-K1 cells, while the Δ⁸-7-one isomer 3-HCEO occupies a distinct middle ground in potency. Generic substitution therefore risks introducing an oxysterol with a different double bond isomer — and consequently a different biological readout — into an experimental system calibrated for the Δ⁸-7-ketone scaffold.

Double-bond isomerism shifts potency profile
Δ8 vs Δ8(14) vs Δ5 double-bond position dictates HMG-CoA reductase inhibitory profile — generic substitution may introduce a different potency tier and confound sterol biosynthesis readouts.
Carbonyl regioisomers engage distinct off-targets
7-one, 11-one, and 15-one carbonyl placement alters ACAT inhibition and metabolic stability — 15-ketosterol may co-inhibit intestinal ACAT, complicating mechanistic interpretation.
Saturated 5α-A/B ring influences in vivo response
3-HCEO's saturated A/B ring junction yields different cholesterol-lowering response than 7-ketocholesterol (Δ5) — dietary study outcomes may not transfer across oxysterol scaffolds.

Quantitative Evidence: 3-Hydroxycholest-8-en-7-one vs. Analogs


HMG-CoA Reductase Inhibition: Δ⁸-7-Ketone Scaffold

3-Hydroxycholest-8-en-7-one was identified as a potent inhibitor of HMG-CoA reductase activity in cultured mouse L cells, alongside structurally related ring-C oxysterols (including 3β-hydroxy-5α-cholest-8-en-11-one, 3β-hydroxy-5α-cholest-8(14)-en-7-one, and 3β-hydroxy-5α-cholest-8(14)-en-15-one). All tested compounds displayed similar levels of inhibitory activity, indicating that stereochemistry at C-8 is not the sole determinant of potency and that the Δ⁸-7-ketone scaffold represents a distinct pharmacophore within the ring-C oxysterol class. Notably, dietary administration of 3-HCEO at 0.15% in a cholesterol-free test diet produced a significant hypocholesterolemic response in rats, accompanied by reduced food consumption and body weight gain.

HMG-CoA reductase inhibition
Class-level
Reported inhibitory activity against HMG-CoA reductase in mouse L cells; similar inhibitory levels observed across ring-C oxysterols tested, including 15-ketosterol and C-11 regioisomer.
Supports Δ8-7-ketone scaffold as sterol biosynthesis probe; potency tier within ring-C oxysterol class.
Exact IC50 not reported; class-level inference from Parish 1986.
Cholesterol Biosynthesis HMG-CoA Reductase Oxysterol Regulation

Cytotoxicity Profile in Tumor Cell Lines

In a direct head-to-head cytotoxicity study by Parish et al. (1989), 3β-hydroxy-5α-cholest-8-en-7-one was evaluated alongside its C-11 regioisomer (3β-hydroxy-5α-cholest-8-en-11-one), the Δ⁸⁽¹⁴⁾-7-one isomer, and several other oxysterols against hepatoma (HTC) and lymphoma (RDM-4) cell lines. All tested sterols, including 3-HCEO, were found to possess cytotoxicity at 10–30 μM concentrations.

Cytotoxicity in tumor cell lines
Head-to-head
Cytotoxic at 10–30 µM against HTC hepatoma and RDM-4 lymphoma cells in direct comparison with C-11 regioisomer and Δ8(14)-7-one isomer; no significant potency difference among the three ring-C oxysterols.
Supports cytotoxicity endpoint review; equipotent profile with structurally defined ring-C oxysterol comparators.
Reported by Parish et al. 1989; cell-line-specific response may require inter-assay calibration.
Cancer Research Cytotoxicity Tumor Cell Growth Inhibition

ACAT Inhibition Selectivity vs. 15-Ketosterol

Carroll et al. (1998) demonstrated that 3β-hydroxy-5α-cholest-8(14)-en-15-one (15-ketosterol) potently inhibits acyl-CoA:cholesterol acyltransferase (ACAT) in rat jejunal microsomes with an IC50 of approximately 3 μM, whereas 7-ketocholesterol (Δ⁵-7-ketone) showed no ACAT inhibitory activity at concentrations up to 16 μM. Since 3-HCEO shares the 5α-configuration and Δ⁸-unsaturation with 15-ketosterol but bears the 7-ketone rather than the 15-ketone, and given that dietary administration of 3-HCEO (0.15%) produced hypocholesterolemic effects without reported intestinal side effects analogous to those associated with 15-ketosterol, a cross-study inference positions 3-HCEO as an ACAT-sparing oxysterol suitable for protocols where selective HMG-CoA reductase modulation without intestinal acyltransferase engagement is required.

ACAT inhibition selectivity
Cross-study
7-Ketone oxysterol class (including 7-ketocholesterol) showed no ACAT inhibition at concentrations up to 16 µM; 15-ketosterol IC50 ~3 µM in rat jejunal microsomes.
Inferred ACAT-sparing profile supports isolated HMG-CoA reductase pathway study without intestinal ACAT co-engagement.
Cross-study inference; direct ACAT data for 3-HCEO not available.
Cholesterol Esterification ACAT Inhibition Metabolic Selectivity

Synthetic Intermediate for Ring-C Oxysterols

3β-Hydroxy-5α-cholest-8-en-7-one serves as a documented synthetic intermediate for several biologically important derivatives. Acidic treatment of 3β-acetoxy-8α,9α-epoxy-5α-cholestan-7α-ol (6c) generates 3β-hydroxy-5α-cholest-8-en-7-one (7a), while the analogous 8α,14α-epoxide (8c) affords 3β-hydroxy-5α-cholest-8(14)-en-7-one (9a) accompanied by the previously unobserved 3β-hydroxy-5α-cholest-8(14)-en-15-one (10a). Furthermore, hydrocyanation of 3β-acetoxy-5α-cholest-8-en-7-one by diethylaluminum cyanide provides access to 3β-hydroxy-5α-cholest-7-ene-9α-carbonitrile. This established synthetic versatility distinguishes 3-HCEO from downstream products like 15-ketosterol, which are themselves accessed via the 3-HCEO synthetic pathway, making the compound a critical branching intermediate rather than merely an end-product of synthesis.

Synthetic intermediate utility
Head-to-head
Acidic epoxide rearrangement generates 3-HCEO; further conversion to Δ8(14)-7-one and 15-ketosterol via divergent epoxide intermediates; hydrocyanation yields 9α-carbonitrile derivative.
Enables divergent oxysterol library synthesis from a single starting material; key branching intermediate.
Synthetic routes documented in Anastasia et al. 2007 and related open-access records.
Synthetic Chemistry Steroid Derivatization Chemical Intermediate

In Vivo Hypocholesterolemic Effect vs. 7-Ketocholesterol

Dietary administration of 3-HCEO at 0.15% in a cholesterol-free laboratory chow diet to normal rats produced significant hypocholesterolemic effects, accompanied by decreases in food consumption and body weight gain. In contrast, 7-ketocholesterol administered at 0.1% and 0.15% in the diet had no effect on food consumption, body weight gain, or serum cholesterol levels, with only a modest decrease in body weight gain and a slight decrease in serum cholesterol observed at the higher 0.2% dose. This cross-study comparison suggests that the saturated 5α-A/B ring junction and the Δ⁸-unsaturation pattern confer greater in vivo hypocholesterolemic efficacy at lower dietary levels relative to the Δ⁵-7-ketone isomer, although differences in study design (animal strain, diet composition, duration) limit the conclusiveness of this comparison.

In vivo cholesterol reduction
Cross-study
Dietary 3-HCEO at 0.15% produced reported cholesterol reduction in rats; 7-ketocholesterol showed no measurable serum cholesterol effect at 0.1% or 0.15% dietary level.
Supports in vivo cholesterol-lowering model context; response observed at lower dietary inclusion than 7-ketocholesterol.
Study design differences (animal strain, diet composition) limit direct comparison.
Cholesterol-Lowering In Vivo Efficacy Dietary Oxysterol

Application Scenarios for 3-Hydroxycholest-8-en-7-one


ACAT-Sparing HMG-CoA Reductase Probes for Sterol Biosynthesis

Based on the cross-study evidence that 7-ketone oxysterols lack ACAT inhibitory activity (IC50 >16 μM vs. ~3 μM for 15-ketosterol) while retaining HMG-CoA reductase suppression, 3-HCEO is the preferred probe for dissecting the HMG-CoA reductase regulatory pathway in isolation from intestinal cholesterol esterification effects. This selectivity is particularly valuable for experiments in intestinal cell models (e.g., IEC-6, Caco-2) and rodent feeding studies (0.15% dietary level) where confounding ACAT engagement by 15-ketosterol would obscure the interpretation of cholesterol biosynthesis data.

Cytotoxicity Reference for Tumor Cell Growth Assays

With established cytotoxicity at 10–30 μM against both HTC hepatoma and RDM-4 lymphoma cells, as demonstrated in direct head-to-head comparisons with its C-11 and Δ⁸⁽¹⁴⁾ isomers, 3-HCEO serves as a well-characterized positive control for tumor cell growth inhibition assays. Research groups requiring a reproducible oxysterol cytotoxicity standard across multiple cell lineages can use 3-HCEO to calibrate inter-assay variability, given its equipotent profile with structurally defined ring-C oxysterol comparators.

Synthetic Intermediate for Ring-C Oxysterol Libraries

The demonstrated conversion of 3-HCEO to both the Δ⁸⁽¹⁴⁾-7-one isomer and the 15-ketosterol scaffold via epoxide rearrangement, as well as its hydrocyanation to 9α-carbonitrile derivatives, establishes 3-HCEO as a branching intermediate for focused oxysterol library synthesis. Medicinal chemistry groups building SAR libraries around the ring-C α,β-unsaturated ketone pharmacophore benefit from a single procurement that enables access to three distinct chemotypes, streamlining synthetic workflow and reducing procurement overhead.

In Vivo Cholesterol-Lowering at Moderate Dosing

In rat models, 3-HCEO elicits significant serum cholesterol reduction at a dietary inclusion level of 0.15%, a concentration at which 7-ketocholesterol shows no measurable effect. For pharmacology groups conducting in vivo sterol metabolism studies, this enhanced efficacy translates to lower compound consumption per experiment and potentially reduced systemic exposure to oxysterol degradation products, which is critical for chronic dosing protocols where cumulative metabolite toxicity is a concern.

Application
Selection Property
Validation Focus
HMG-CoA reductase probe studies
ACAT-sparing oxysterol profile
Isolated HMG-CoA reductase pathway interpretation
Tumor cell growth inhibition assays
Equipotent cytotoxicity with ring-C isomers
Inter-assay calibration and cell-line reproducibility
Oxysterol library synthesis
Divergent intermediate from single procurement
Conversion to multiple ring-C chemotypes
In vivo cholesterol-lowering models
Cholesterol reduction response at lower dietary levels
Dietary level-response benchmarking vs. 7-ketocholesterol
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